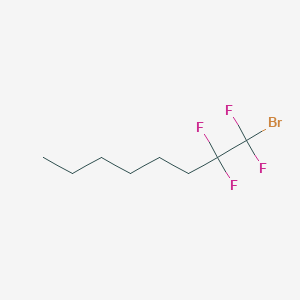

1-Bromo-1,1,2,2-tetrafluorooctane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1,2,2-tetrafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrF4/c1-2-3-4-5-6-7(10,11)8(9,12)13/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQWCKCORXWVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(F)(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378443 | |

| Record name | 1-bromo-1,1,2,2-tetrafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231630-92-5 | |

| Record name | 1-Bromo-1,1,2,2-tetrafluorooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=231630-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-1,1,2,2-tetrafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-1,1,2,2-tetrafluorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1-Bromo-1,1,2,2-tetrafluorooctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Bromo-1,1,2,2-tetrafluorooctane, a valuable fluorinated building block in organic synthesis and drug discovery. The document details the predominant synthetic methodology, the anti-Markovnikov free radical addition of hydrogen bromide to 1,1,2,2-tetrafluorooct-1-ene, including a thorough examination of the reaction mechanism and a step-by-step experimental protocol. Furthermore, this guide explores the most effective purification techniques for isolating the target compound, with a focus on fractional distillation and fluorous solid-phase extraction (FSPE). Safety considerations and analytical characterization methods are also discussed to ensure the safe and effective production of high-purity this compound.

Introduction: The Significance of this compound

Fluorinated organic compounds play a pivotal role in modern pharmaceuticals, agrochemicals, and materials science. The unique physicochemical properties imparted by fluorine atoms, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, make them highly sought-after motifs in drug design. This compound serves as a key intermediate for the introduction of the 1,1,2,2-tetrafluorooctyl moiety into a wide range of molecules. Its bromo-functionality allows for a variety of subsequent chemical transformations, including nucleophilic substitution, cross-coupling reactions, and the formation of Grignard reagents.

This guide aims to provide researchers with the necessary knowledge to efficiently synthesize and purify this important compound, enabling its broader application in research and development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the anti-Markovnikov addition of hydrogen bromide (HBr) to a fluorinated alkene precursor.

Precursor Synthesis: 1,1,2,2-Tetrafluorooct-1-ene

The starting material for the synthesis is 1,1,2,2-tetrafluorooct-1-ene. While not as readily available as its non-fluorinated counterparts, it can be synthesized through several methods. One common approach involves the pyrolysis of polytetrafluoroethylene (PTFE) to generate tetrafluoroethylene (TFE), which can then be oligomerized or further functionalized.[1] Another route involves the Wittig reaction of a suitable fluorinated ylide with an aldehyde.[2]

Reaction Mechanism: Peroxide-Initiated Free Radical Addition

The addition of HBr to an unsymmetrical alkene in the presence of peroxides proceeds via a free radical chain mechanism, leading to the anti-Markovnikov product. This is in contrast to the electrophilic addition of HBr in the absence of peroxides, which follows Markovnikov's rule.[3][4]

The mechanism can be broken down into three key stages: initiation, propagation, and termination.[5][6]

-

Initiation: The reaction is initiated by the homolytic cleavage of a peroxide (ROOR), such as benzoyl peroxide or di-tert-butyl peroxide, upon heating or UV irradiation. This generates two alkoxy radicals (RO•).[7] The alkoxy radical then abstracts a hydrogen atom from HBr to form a bromine radical (Br•).[5][6]

-

Propagation: The highly reactive bromine radical adds to the less substituted carbon of the double bond in 1,1,2,2-tetrafluorooct-1-ene. This regioselectivity is governed by the formation of the more stable secondary radical on the carbon adjacent to the perfluoroalkyl chain.[8] This carbon-centered radical then abstracts a hydrogen atom from another molecule of HBr, yielding the desired this compound and regenerating a bromine radical, which continues the chain reaction.[3]

-

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, two carbon-centered radicals, or a bromine radical and a carbon-centered radical.

Figure 1. Free radical addition of HBr to an alkene.

Experimental Protocol

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Hydrogen bromide is a corrosive gas and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Peroxides can be explosive and should be handled with care, avoiding heat and friction.

Materials:

-

1,1,2,2-tetrafluorooct-1-ene

-

Hydrogen bromide (gas or solution in acetic acid)

-

Di-tert-butyl peroxide or benzoyl peroxide (radical initiator)

-

Anhydrous solvent (e.g., hexane or dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet tube, dissolve 1,1,2,2-tetrafluorooct-1-ene in an appropriate anhydrous solvent.

-

Initiator Addition: Add a catalytic amount (1-5 mol%) of the radical initiator to the solution.

-

HBr Addition: Cool the reaction mixture in an ice bath. Slowly bubble a steady stream of hydrogen bromide gas through the solution with vigorous stirring. Alternatively, add a solution of HBr in acetic acid dropwise.

-

Reaction: After the addition of HBr is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification of this compound

The crude product obtained from the synthesis will likely contain unreacted starting materials, the radical initiator, and potentially some byproducts. Therefore, a robust purification strategy is essential to obtain the high-purity target compound.

Fractional Distillation

For thermally stable and relatively volatile compounds, fractional distillation is an effective method for purification, especially when the boiling points of the components differ significantly.[9] Given the likely high boiling point of this compound due to its molecular weight and fluorine content, vacuum fractional distillation may be necessary to prevent decomposition at high temperatures.

A fractional distillation setup with a Vigreux or packed column provides multiple theoretical plates, allowing for a more efficient separation of liquids with close boiling points.[10][11]

Table 1: Comparison of Distillation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Simple Distillation | Separation based on large differences in boiling points. | Simple setup, quick. | Ineffective for separating liquids with close boiling points. |

| Fractional Distillation | Multiple vaporization-condensation cycles (theoretical plates) for enhanced separation. | Good for separating liquids with similar boiling points. | More complex setup, slower. |

| Vacuum Distillation | Distillation at reduced pressure to lower the boiling points of compounds. | Allows for the purification of high-boiling or thermally sensitive compounds. | Requires a vacuum source and specialized glassware. |

Fluorous Solid-Phase Extraction (FSPE)

FSPE is a powerful purification technique that leverages the unique properties of highly fluorinated molecules.[12][13] It utilizes a stationary phase that is functionalized with perfluoroalkyl chains, which exhibits strong affinity for other fluorinated compounds.[14]

There are two main modes of FSPE:

-

Normal-Phase FSPE: The crude mixture is loaded onto a fluorous silica gel column. A non-fluorophilic (fluorophobic) solvent is used to elute the non-fluorinated impurities, while the desired fluorinated product is retained on the column. The product is then eluted with a more fluorophilic solvent.

-

Reverse-Phase FSPE: The crude mixture is loaded onto a standard silica gel column. A fluorophilic solvent system is used to elute the fluorinated product first, while the non-fluorinated impurities are retained on the polar silica gel.

Figure 2. Workflow for Normal- and Reverse-Phase FSPE.

Experimental Protocol for Normal-Phase FSPE:

-

Column Preparation: Pack a solid-phase extraction (SPE) cartridge with fluorous silica gel. Condition the column by washing with a fluorophilic solvent (e.g., tetrahydrofuran or acetone) followed by the initial fluorophobic elution solvent.[15]

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the conditioned column.

-

Elution of Impurities: Elute the column with a fluorophobic solvent mixture, such as 80:20 methanol/water. Collect the eluent, which contains the non-fluorinated impurities.

-

Elution of Product: Switch to a fluorophilic solvent, such as pure methanol, acetone, or tetrahydrofuran, to elute the purified this compound.

-

Solvent Removal: Collect the product fractions and remove the solvent under reduced pressure.

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing the purity of the sample and confirming its molecular weight. The fragmentation pattern in the mass spectrum can also provide structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons in the octyl chain. The integration of these signals can be used to confirm the structure.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds.[16] The spectrum will show distinct signals for the fluorine atoms, and the coupling patterns (¹H-¹⁹F and ¹⁹F-¹⁹F) will provide valuable structural information.

-

¹³C NMR: The carbon NMR spectrum will show signals for all the carbon atoms in the molecule, further confirming its structure.

-

Conclusion

The synthesis of this compound via the peroxide-initiated free radical addition of HBr to 1,1,2,2-tetrafluorooct-1-ene is a reliable and efficient method. Careful control of reaction conditions is crucial to maximize the yield of the desired anti-Markovnikov product. Subsequent purification using techniques such as fractional distillation or fluorous solid-phase extraction is necessary to obtain the compound in high purity. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize and utilize this valuable fluorinated building block in their research endeavors.

References

- Zhang, W. (2004). Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis.

- Zhang, W. (2003). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). Tetrahedron, 59(27), 4475-4489.

- Zhang, W., & Curran, D. P. (2006). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). Accounts of Chemical Research, 39(4), 244-252.

- Luo, Z., Zhang, Q., Odera, Y., & Curran, D. P. (2001). Fluorous Mixture Synthesis: A Fluorous-Tagging Strategy for the Synthesis and Separation of Enantiomers, Stereoisomers, and Isomers. Science, 291(5509), 1766-1769.

- SiliCycle Inc. (n.d.).

- Mykhaylychenko, V. V., Shastiv, A. G., & Yagupolskii, L. M. (2013). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry, 78(15), 7546-7555.

- OrgoSolver. (n.d.). Anti-Markovnikov Hydrobromination of Alkenes (HBr/Peroxide Radical Chain).

- MDPI. (2022). Strategies for the Removal of Per- and Polyfluoroalkyl Substances: A Review.

- Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition.

- GSRS. (n.d.). 1-BROMO-1,1,2,2-TETRAFLUORO-2-IODOETHANE.

- Vedantu. (n.d.).

- NIST. (n.d.). 1-Bromo-1,1,2,2-tetrafluoroethane.

- University of Rochester, Department of Chemistry. (n.d.).

- Wikipedia. (n.d.).

- Master Organic Chemistry. (2023). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides).

- Nature. (2022).

- ResearchGate. (2020).

- ResearchGate. (2011). ChemInform Abstract: A Novel Pyrrolidinium Ionic Liquid with 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonate Anion as a Recyclable Reaction Medium and Efficient Catalyst for Friedel-Crafts Alkylations of Indoles with Nitroalkenes | Request PDF.

- Chemguide. (n.d.). hydrogen bromide and alkenes - the peroxide effect.

- Chemistry LibreTexts. (2023). Addition of Radicals to Alkenes.

- Chemistry LibreTexts. (n.d.). Hydrogen Bromide and Alkenes: The Peroxide Effect.

- ResearchGate. (2020). Synthesis of 1-(tetrafluorophenyl)perfluoro-1-phenylethanes and their cyclization into polyfluoro-9-methylfluorenes under the action of antimony pentafluoride | Request PDF.

- Google Patents. (n.d.). RU2007381C1 - Method of 1,1,1,2-tetrafluoroethane synthesis.

- PubMed. (2023).

- Fluorine notes. (n.d.). NMR spectroscopy of products based on tetrafluoroethylene oxide.

- Royal Society of Chemistry. (1958). The NMR spectrum of 1:1:2-trifluoro 1-bromo 2-chloroethane.

- ChemicalBook. (n.d.). 1,1,2,2-Tetrabromoethane(79-27-6) 1H NMR spectrum.

- Chad's Prep®. (n.d.).

- SciSpace. (n.d.).

- YouTube. (2018).

- Chemistry LibreTexts. (2021). 5.

- Organic Chemistry Portal. (n.d.). 3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes.

Sources

- 1. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes [organic-chemistry.org]

- 3. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 4. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

- 5. orgosolver.com [orgosolver.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fractional distillation - Wikipedia [en.wikipedia.org]

- 10. Purification [chem.rochester.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. silicycle.com [silicycle.com]

- 14. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Volume # 5(132), September - October 2020 — "NMR spectroscopy of products based on tetrafluoroethylene oxide" [notes.fluorine1.ru]

An In-depth Technical Guide to the Physicochemical Properties of Bromotetrafluoro-alkanes for Advanced Drug Development

Foreword: Navigating the Landscape of Fluorinated Molecules in Pharmaceutical Research

To the researchers, scientists, and pioneers in drug development, this guide offers a comprehensive exploration into the physicochemical properties of a niche yet significant class of compounds: bromotetrafluoro-alkanes. While our primary focus will be on the well-characterized molecule, 1-Bromo-1,1,2,2-tetrafluoroethane , this document is structured to provide a foundational understanding that can be extrapolated to its longer-chain analogue, 1-Bromo-1,1,2,2-tetrafluorooctane . The strategic incorporation of fluorine and bromine into organic scaffolds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making a thorough grasp of their inherent properties a cornerstone of rational drug design.[1] This guide moves beyond a simple recitation of data, delving into the causality behind experimental choices and providing field-proven insights to empower your research and development endeavors.

Core Physicochemical Profile: 1-Bromo-1,1,2,2-tetrafluoroethane as a Model System

Due to the limited availability of specific experimental data for this compound, we will first establish a robust profile for its shorter-chain homologue, 1-Bromo-1,1,2,2-tetrafluoroethane (C₂HBrF₄). This foundational knowledge is critical for predicting the behavior of its longer-chain counterpart.

Structural and Molecular Characteristics

| Property | Value | Source |

| Molecular Formula | C₂HBrF₄ | [2][3] |

| Molecular Weight | 180.93 g/mol | [2][3] |

| IUPAC Name | 1-bromo-1,1,2,2-tetrafluoroethane | [4] |

| CAS Number | 354-07-4 | [3][4] |

| SMILES | C(C(F)(F)Br)(F)F | [4] |

Key Physical Properties

The physical state and behavior of a compound under various conditions are dictated by its intermolecular forces. For 1-Bromo-1,1,2,2-tetrafluoroethane, the presence of polar C-F and C-Br bonds, alongside the overall molecular structure, results in the following properties:

| Property | Value | Source |

| Boiling Point | 12.5 °C (285.65 K) | [2] |

| Melting Point | -111.27 °C (161.88 K) (Predicted) | [5] |

| Density | 1.866 g/cm³ (Predicted) | |

| Refractive Index | 1.327 (Predicted) | |

| Vapor Pressure | Data not readily available | |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | [6] |

Extrapolating to the Octane Analogue: Predicted Properties of this compound

Building upon the foundational data of the ethane analogue, we can predict the physicochemical properties of this compound. The addition of six methylene units (-(CH₂)₆-) to the alkyl chain significantly influences its physical characteristics.

The Influence of Increasing Alkyl Chain Length

The principles of homology in organic chemistry provide a logical framework for these predictions. As the length of the non-polar alkyl chain increases, the following trends are expected:

-

Increased van der Waals Forces: The larger surface area of the octane derivative leads to stronger intermolecular London dispersion forces.[6][7]

-

Decreased Volatility: Stronger intermolecular forces require more energy to overcome, resulting in a lower vapor pressure and a higher boiling point.[7][8]

-

Increased Lipophilicity: The extended hydrocarbon tail enhances the molecule's non-polar character, leading to decreased solubility in water and increased solubility in non-polar organic solvents.

-

Density Trends: While adding heavier halogen atoms increases density, for a homologous series of haloalkanes, the density generally decreases as the alkyl chain lengthens. This is because the volume increases more rapidly than the mass.[9][10]

Predicted Physicochemical Profile of this compound

| Property | Predicted Trend/Value | Rationale |

| Molecular Formula | C₈H₁₃BrF₄ | Addition of a C₆H₁₂ fragment to C₂HBrF₄ |

| Molecular Weight | 265.08 g/mol | Calculated from the molecular formula |

| Boiling Point | Significantly higher than 12.5 °C | Increased molecular weight and surface area lead to stronger van der Waals forces.[6][7] |

| Melting Point | Higher than -111.27 °C | Increased molecular size and potential for more ordered packing in the solid state. |

| Density | Lower than 1.866 g/cm³ | In a homologous series, density tends to decrease with increasing alkyl chain length.[9][10] |

| Solubility in Water | Lower than 1-Bromo-1,1,2,2-tetrafluoroethane | The larger hydrophobic alkyl chain dominates the molecule's character. |

| Solubility in Organic Solvents | Higher in non-polar solvents (e.g., hexane) | "Like dissolves like" principle; increased non-polar character.[6] |

| Vapor Pressure | Significantly lower than 1-Bromo-1,1,2,2-tetrafluoroethane | A direct consequence of the predicted higher boiling point.[8] |

Experimental Determination of Physicochemical Properties: A Practical Guide

To ensure the scientific integrity and trustworthiness of our data, it is imperative to understand the methodologies behind their determination. The following section outlines detailed, step-by-step protocols for key experiments, grounded in established standards such as the OECD Guidelines for the Testing of Chemicals.[11][12][13][14][15]

Workflow for Physicochemical Property Determination

Detailed Experimental Protocols

This micro-method is ideal for determining the boiling point of small quantities of a liquid.[15]

-

Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating source (Bunsen burner or oil bath), rubber band.

-

Procedure:

-

Place a few drops of the liquid sample into the fusion tube.

-

Insert the capillary tube, sealed end up, into the fusion tube.

-

Attach the fusion tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Place the assembly into the Thiele tube containing heating oil.

-

Gently heat the side arm of the Thiele tube. Observe a slow, steady rise in temperature.

-

A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and the liquid begins to boil.

-

Once a continuous and rapid stream of bubbles is observed, remove the heat source.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to be drawn up into the capillary tube.[16]

-

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.[17][18]

-

Apparatus: Pycnometer with a ground-glass stopper containing a capillary, analytical balance, constant temperature bath, sample liquid.

-

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance (m₁).

-

Fill the pycnometer with the sample liquid, ensuring no air bubbles are trapped.

-

Insert the stopper, allowing excess liquid to exit through the capillary.

-

Place the filled pycnometer in a constant temperature bath until it reaches thermal equilibrium.

-

Remove the pycnometer, carefully dry the exterior, and weigh it (m₂).

-

The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.[19][20]

-

This standard test method is used to determine the vapor pressure-temperature relationship of liquids.[6][7][9][21][22]

-

Apparatus: Isoteniscope, pressure-measuring device, constant-temperature bath, vacuum pump.

-

Procedure:

-

The liquid sample is introduced into the isoteniscope bulb.

-

The apparatus is connected to a vacuum and pressure-measuring system.

-

The sample is degassed by cooling and evacuating the system.

-

The isoteniscope is placed in a constant-temperature bath.

-

The system is allowed to reach equilibrium, and the vapor pressure of the sample is balanced against a known pressure of an inert gas.

-

The pressure is measured at various temperatures to establish the vapor pressure curve.

-

The refractive index is a measure of how light bends as it passes through a substance and is a useful physical constant for identification.[13][23][24][25][26]

-

Apparatus: Abbe refractometer, constant-temperature water circulator, light source (sodium lamp), dropper, and a suitable solvent for cleaning.

-

Procedure:

-

Ensure the refractometer prisms are clean and dry.

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of the sample liquid onto the lower prism.

-

Close the prisms and allow the sample to spread into a thin film.

-

Allow the sample to reach the desired temperature by circulating water from the constant-temperature bath.

-

Adjust the light source and move the coarse adjustment knob until the light and dark fields are visible in the eyepiece.

-

Rotate the compensator to eliminate any color fringes and obtain a sharp borderline.

-

Use the fine adjustment to center the borderline on the crosshairs.

-

Read the refractive index from the scale.

-

Spectroscopic and Chromatographic Characterization

A comprehensive understanding of a molecule's structure and purity is paramount. The following techniques provide the necessary analytical depth.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for elucidating the structure of organic molecules. For fluorinated compounds, ¹⁹F NMR provides exceptional insight.[25][27]

-

¹H NMR: The proton spectrum of 1-Bromo-1,1,2,2-tetrafluoroethane would show a single resonance for the hydrogen atom, split into a triplet by the two adjacent fluorine atoms on the same carbon.

-

¹³C NMR: The carbon spectrum would display two distinct signals for the two carbon atoms, with characteristic splitting patterns due to coupling with fluorine and bromine.

-

¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. The spectrum would show two distinct fluorine environments, with complex splitting due to geminal and vicinal F-F and F-H coupling.[27][28]

NMR Sample Preparation Protocol: [3][27][29][30]

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Cap the NMR tube and carefully invert it to ensure a homogeneous solution.

-

Wipe the outside of the tube before inserting it into the NMR spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.[2][31][32][33]

-

Gas Chromatography (GC): A suitable capillary column (e.g., a non-polar DB-5 or a more polar column if needed) would be used to separate the compound from any impurities. The retention time is a characteristic property under specific GC conditions.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in M⁺ and M+2 peaks of nearly equal intensity, which is a definitive indicator of the presence of one bromine atom.

GC-MS Sample Preparation Protocol: [32][33]

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

Transfer the solution to a GC vial.

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Attenuated Total Reflectance (ATR)-FTIR: This is a convenient method for liquid samples.[12][14][34][35][36] The spectrum of 1-Bromo-1,1,2,2-tetrafluoroethane would be expected to show strong absorption bands corresponding to C-F and C-H stretching vibrations. The C-Br stretch would appear in the fingerprint region.

FTIR-ATR Analysis Protocol: [12][14][34]

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty crystal.

-

Place a single drop of the liquid sample onto the ATR crystal.

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly after the measurement.

Applications in Drug Development and Medicinal Chemistry

The introduction of bromine and fluorine into drug candidates can significantly enhance their therapeutic potential.[37]

-

Modulation of Physicochemical Properties: The presence of a bromotetrafluoro-alkyl moiety can fine-tune a drug's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Enhanced Binding Affinity: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its target protein.

-

Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, which can increase the in vivo half-life of a drug.

-

Synthetic Utility: Bromofluoroalkanes serve as versatile building blocks in organic synthesis, allowing for the introduction of perfluoroalkyl groups into more complex molecules through various coupling reactions.[1][8][38]

Safety, Handling, and Disposal

Working with halogenated hydrocarbons requires strict adherence to safety protocols.

-

Handling: Always handle these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile or neoprene), and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly sealed.

-

Disposal: Dispose of waste halogenated hydrocarbons in designated, properly labeled hazardous waste containers in accordance with local, state, and federal regulations. Do not pour down the drain.

Conclusion: A Framework for Informed Research

This guide has provided a detailed examination of the physicochemical properties of 1-Bromo-1,1,2,2-tetrafluoroethane and a predictive framework for its longer-chain analogue, this compound. By integrating established theoretical principles with detailed experimental protocols and relevant applications, we aim to equip researchers in drug development with the knowledge and tools necessary to confidently work with and understand this important class of fluorinated molecules. The judicious application of this information will undoubtedly contribute to the rational design and successful development of novel therapeutics.

References

-

ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope. (URL: [Link])

-

OECD Guidelines for the Testing of Chemicals. (URL: [Link])

-

FTIR Analysis for Liquid Samples - What You Need to Know. Drawell. (URL: [Link])

-

Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. (URL: [Link])

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. (URL: [Link])

-

Siwoloboff method. Wikipedia. (URL: [Link])

-

Haloalkanes 2. Trends in boiling points explained. YouTube. (URL: [Link])

-

ASTM D2879 Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope. EUROLAB. (URL: [Link])

-

Physical Properties of Haloalkanes: Density, Melting & Boiling Point, Solubility. Testbook. (URL: [Link])

-

Why does the solubility of haloalkanes in water decreases as the length of the carbon chain increases? Chemistry Stack Exchange. (URL: [Link])

-

6.1: Physical Properties of Haloalkanes. Chemistry LibreTexts. (URL: [Link])

-

ASTM D2879 (Vapor Pressure by Isoteniscope). SPL. (URL: [Link])

-

Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. (URL: [Link])

-

Prediction of Log P of Halogenated Alkanes by Their E>LUMO> and Number of Chlorine and Carbon. University of Johannesburg. (URL: [Link])

-

3 Ways to Measure Density Know-How, Hints, and More. Scientific Laboratory Supplies. (URL: [Link])

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: not available)

- EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. APPARA. (URL: not available)

-

1-Bromo-1-1-2-2-tetrafluoroethane.pdf. Cheméo. (URL: [Link])

-

Attenuated Total Reflection Fourier Transform Infrared Spectroscopy. Encyclopedia of Analytical Chemistry online. (URL: [Link])

-

Synthesis and application of bromo-perfluoroalkylvinyl ethers. Fluorine Notes. (URL: [Link])

- NMR Sample Prepara-on. (URL: not available)

-

\Basics of NMR\ Sample preparation and analysis of NMR analysis data. Mesbah Energy. (URL: [Link])

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. (URL: [Link])

- 3 DENSITY DETERMINATION BY PYCNOMETER. (URL: not available)

-

1-bromo-1,1,2,2-tetrafluoroethane. (URL: [Link])

-

Single sample preparation for brominated flame retardants in fish and shellfish with dual detection: GC-MS/MS (PBDEs) and LC-MS/MS (HBCDs). PubMed. (URL: [Link])

-

1-Bromo-1,1,2,2-tetrafluoroethane | C2HBrF4 | CID 520735. PubChem. (URL: [Link])

- Abbe Zeiss refractometer. (URL: not available)

-

The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. SciSpace. (URL: [Link])

-

19Flourine NMR. (URL: [Link])

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. (URL: [Link])

-

Specialized test procedure—Procedure for density determination. (URL: [Link])

- Sample Preparation Guidelines for GC-MS. (URL: not available)

-

1-Bromo-1,1,2,2-tetrafluoroethane - the NIST WebBook. (URL: [Link])

- Lab 2: Refractive Index and Snell's Law. (URL: not available)

-

Density Determination by Pycnometer: Lab Manual. Studylib. (URL: [Link])

-

Pycnometer - Chemical Engineering | University of Utah. (URL: [Link])

-

Modern methods for the synthesis of perfluoroalkylated aromatics. ResearchGate. (URL: [Link])

-

Prediction of Thermochemical Properties of Long-Chain Alkanes Using Linear Regression: Application to Hydroisomerization. PubMed Central. (URL: [Link])

-

Novel synthesis of perfluoroalkylated α,β-unsaturated bromoalkane-carboxylates and -carbonitriles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

- Applications of 1-Bromo-4-chloro-2-fluorobenzene in Pharmaceutical Synthesis. (URL: not available)

-

Experiment 2 # Solubility 13. Bellevue College. (URL: [Link])

- Experiment: Solubility of Organic & Inorganic Compounds. (URL: not available)

-

Prediction of Thermochemical Properties of Long-Chain Alkanes Using Linear Regression: Application to Hydroisomerization. ResearchGate. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. sites.uclouvain.be [sites.uclouvain.be]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. longdom.org [longdom.org]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]

- 8. notes.fluorine1.ru [notes.fluorine1.ru]

- 9. ASTM D2879 - eralytics [eralytics.com]

- 10. CHM1020L Online Manual [chem.fsu.edu]

- 11. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 14. agilent.com [agilent.com]

- 15. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. studylib.net [studylib.net]

- 18. che.utah.edu [che.utah.edu]

- 19. scientificlabs.co.uk [scientificlabs.co.uk]

- 20. ised-isde.canada.ca [ised-isde.canada.ca]

- 21. laboratuar.com [laboratuar.com]

- 22. ASTM D2879 (Vapor Pressure by Isoteniscope) – SPL [spllabs.com]

- 23. davjalandhar.com [davjalandhar.com]

- 24. macro.lsu.edu [macro.lsu.edu]

- 25. studylib.net [studylib.net]

- 26. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 27. organomation.com [organomation.com]

- 28. lib3.dss.go.th [lib3.dss.go.th]

- 29. sites.bu.edu [sites.bu.edu]

- 30. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 31. Single sample preparation for brominated flame retardants in fish and shellfish with dual detection: GC-MS/MS (PBDEs) and LC-MS/MS (HBCDs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. uoguelph.ca [uoguelph.ca]

- 33. GC-MS Sample Preparation | Thermo Fisher Scientific - CA [thermofisher.com]

- 34. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 35. chem4100.wdfiles.com [chem4100.wdfiles.com]

- 36. measurlabs.com [measurlabs.com]

- 37. nbinno.com [nbinno.com]

- 38. Novel synthesis of perfluoroalkylated α,β-unsaturated bromoalkane-carboxylates and -carbonitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

"1-Bromo-1,1,2,2-tetrafluorooctane" CAS number and molecular structure

An In-depth Technical Guide to 1-Bromo-1,1,2,2-tetrafluoroethane

A Note to the Reader: This guide was compiled in response to a query for "1-Bromo-1,1,2,2-tetrafluorooctane." However, extensive database searches revealed no readily available scientific literature, CAS registry number, or molecular structure for a compound with this name. It is highly probable that the intended compound of interest was the structurally similar and well-documented chemical, 1-Bromo-1,1,2,2-tetrafluoroethane . This guide therefore provides a comprehensive overview of the latter.

Introduction

1-Bromo-1,1,2,2-tetrafluoroethane is a halogenated hydrocarbon belonging to the class of hydrobromofluorocarbons (HBFCs). This technical guide serves as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, structural characteristics, physicochemical properties, and safety considerations.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is foundational to all scientific inquiry. The Chemical Abstracts Service (CAS) has assigned a unique identifier to 1-Bromo-1,1,2,2-tetrafluoroethane to ensure unambiguous recognition in literature and databases.

The molecular structure of 1-Bromo-1,1,2,2-tetrafluoroethane consists of a two-carbon ethane backbone. One carbon atom is bonded to a bromine atom and two fluorine atoms, while the second carbon atom is bonded to a hydrogen atom and two fluorine atoms.

Molecular Structure:

This structure can be represented in simplified text as BrCF₂CHF₂.[4]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments and its suitability for specific applications.

| Property | Value | Source |

| Molecular Weight | 180.927 g/mol | [1][2] |

| Boiling Point | 12.5 °C (54.5 °F) | [4] |

| Appearance | Data not consistently available; likely a gas at standard temperature and pressure. | |

| SMILES | C(C(F)(F)Br)(F)F | [3] |

| InChI | InChI=1S/C2HBrF4/c3-2(6,7)1(4)5/h1H | [1][2] |

Synthesis and Reactivity

Understanding the synthetic pathways to 1-Bromo-1,1,2,2-tetrafluoroethane is crucial for its availability in research and development. One documented method for the synthesis of bromofluoroethanes involves the high-temperature reaction of tetrafluoroethane with bromine. For instance, a mixture of tetrafluoroethane and liquid bromine, when passed through a heated reactor with an activated carbon catalyst at 450°C, can yield a mixture of products including dibromotetrafluoroethane and bromofluoroethane.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized gas-phase bromination process.

Caption: Generalized workflow for the synthesis of bromofluoroethanes.

Applications in Research and Development

Halogenated alkanes, including brominated fluorocarbons, have historically been investigated for a variety of applications, including as refrigerants, fire extinguishants, and intermediates in organic synthesis. In the context of drug development, fluorinated compounds are of significant interest due to the unique properties that fluorine imparts to a molecule, such as increased metabolic stability, altered acidity/basicity, and enhanced binding affinity. While specific applications of 1-Bromo-1,1,2,2-tetrafluoroethane in drug development are not widely documented, its structure makes it a potential building block for the synthesis of more complex fluorinated molecules.

Safety and Handling

Proper handling of any chemical substance is paramount to ensure the safety of researchers and the environment. The following information is based on available safety data sheets for 1-Bromo-1,1,2,2-tetrafluoroethane.

Hazard Identification

While a complete GHS classification is not consistently available across all sources, general precautions for handling halogenated hydrocarbons should be observed.

First-Aid Measures

-

Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration and consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Special Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Handling and Storage

-

Handling: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

Conclusion

1-Bromo-1,1,2,2-tetrafluoroethane is a halogenated hydrocarbon with a defined chemical identity and a growing body of data regarding its properties and synthesis. While its direct application in drug development is not yet established, its utility as a fluorinated building block presents potential for future research. Adherence to strict safety protocols is essential when handling this compound.

References

-

National Institute of Standards and Technology. (n.d.). 1-Bromo-1,1,2,2-tetrafluoroethane. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-1,1,2,2-tetrafluoroethane. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz, R. (n.d.). 1-bromo-1,1,2,2-tetrafluoroethane. The Stenutz Pages. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-1,1,2,2-tetrafluorooctane

Foreword: Navigating the Spectroscopic Landscape of a Novel Fluorinated Alkane

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive, in-depth exploration of the expected spectroscopic data for 1-Bromo-1,1,2,2-tetrafluorooctane. As this compound is not widely characterized in publicly available literature, this document serves as a predictive guide, synthesizing foundational spectroscopic principles with data from analogous fluorinated structures. Our approach is grounded in providing not just data, but a deeper understanding of the "why" behind the expected spectral features, empowering you to interpret and predict the characteristics of similar novel fluorinated molecules.

The structural complexity introduced by fluorine atoms necessitates a sophisticated approach to spectroscopic analysis. The high electronegativity and the presence of the NMR-active ¹⁹F isotope create unique spectral signatures that, when expertly interpreted, provide a wealth of structural information.[1][2] This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering both predicted data and the rationale for these predictions.

Molecular Structure and Key Spectroscopic Features

This compound possesses a unique combination of a terminal bromo-tetrafluoroethyl group and a hexyl chain. This structure dictates the distinct spectroscopic signatures we anticipate.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of fluorinated organic molecules.[1][2] The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis of the molecular framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will be dominated by the signals from the hexyl chain, with the methylene group adjacent to the fluorinated carbon showing a characteristic splitting pattern due to coupling with the fluorine atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 (CH₂) | 2.2 - 2.5 | Triplet of triplets (tt) | ³JHF ≈ 20 Hz, ³JHH ≈ 7.5 Hz |

| H-4 (CH₂) | 1.5 - 1.7 | Multiplet (m) | |

| H-5, H-6, H-7 (CH₂) | 1.2 - 1.4 | Multiplet (m) | |

| H-8 (CH₃) | 0.8 - 1.0 | Triplet (t) | ³JHH ≈ 7.0 Hz |

Expertise & Experience: The significant downfield shift of the H-3 protons is a direct consequence of the electron-withdrawing effect of the adjacent tetrafluoroethyl group. The triplet of triplets splitting pattern arises from coupling to the two adjacent fluorine atoms on C-2 (³JHF) and the two adjacent protons on C-4 (³JHH).

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it ideal for characterizing fluorinated compounds.[3] The two non-equivalent fluorine environments will give rise to two distinct signals.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-1 (CF₂Br) | -60 to -70 | Triplet (t) | ³JFF ≈ 5-10 Hz |

| F-2 (CF₂) | -110 to -120 | Triplet (t) | ³JFF ≈ 5-10 Hz |

Expertise & Experience: The chemical shifts are predicted based on typical values for fluoroalkanes. The fluorine atoms on C-1 are expected to be more deshielded (less negative chemical shift) due to the presence of the bromine atom. The triplet multiplicity for each signal is due to the vicinal coupling (³JFF) between the fluorine atoms on C-1 and C-2.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each carbon atom, with the fluorinated carbons exhibiting characteristic large C-F coupling constants.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-1 (CF₂Br) | 115 - 125 | Triplet (t) | ¹JCF ≈ 300-330 Hz |

| C-2 (CF₂) | 110 - 120 | Triplet (t) | ¹JCF ≈ 250-280 Hz |

| C-3 (CH₂) | 30 - 35 | Triplet (t) | ²JCF ≈ 20-25 Hz |

| C-4 (CH₂) | 28 - 32 | ||

| C-5 (CH₂) | 25 - 29 | ||

| C-6 (CH₂) | 22 - 25 | ||

| C-7 (CH₂) | 31 - 34 | ||

| C-8 (CH₃) | 13 - 15 |

Expertise & Experience: The large one-bond carbon-fluorine coupling constants (¹JCF) are a hallmark of fluorinated compounds and are invaluable for assigning the signals of the fluorinated carbons. The C-3 carbon will also exhibit a smaller two-bond coupling (²JCF) to the fluorine atoms on C-2.

Experimental Protocol for NMR Data Acquisition

Trustworthiness: A self-validating NMR experiment for this compound would involve acquiring a full suite of 1D and 2D spectra.

-

Sample Preparation: Dissolve ~10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR: Acquire a standard 1D proton spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled 1D fluorine spectrum.

-

¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. An Attached Proton Test (APT) or DEPT experiment is recommended to differentiate between CH, CH₂, and CH₃ groups.

-

2D Correlation Spectroscopy:

-

COSY (¹H-¹H): To establish proton-proton correlations within the hexyl chain.

-

HSQC (¹H-¹³C): To correlate each proton with its directly attached carbon.

-

HMBC (¹H-¹³C): To establish long-range (2-3 bond) correlations, which will be crucial for confirming the connectivity between the hexyl chain and the tetrafluoroethyl group.

-

HOESY (¹H-¹⁹F): To confirm through-space proximity between the protons on C-3 and the fluorine atoms on C-2.

-

Figure 2: Recommended NMR experimental workflow.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the C-F and C-Br stretching vibrations will be the most prominent features.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | 2850 - 3000 | Medium-Strong |

| C-F stretch | 1100 - 1350 | Strong, broad |

| C-Br stretch | 500 - 650 | Medium |

Expertise & Experience: The C-F stretching region is often complex and broad due to the presence of multiple C-F bonds and their coupling with other vibrations. This strong absorption is a highly characteristic feature of fluorinated compounds.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: A thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectral Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): A weak or absent molecular ion peak is expected due to the lability of the C-Br and C-C bonds under EI conditions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will be characteristic for any bromine-containing fragments.

-

Key Fragmentation Pathways:

-

Loss of Br• (m/z = M - 79/81)

-

Loss of the hexyl radical (C₆H₁₃•)

-

Alpha-cleavage leading to the formation of [C₂F₄Br]⁺ and [C₆H₁₃]⁺ fragments.

-

Rearrangement and subsequent fragmentation of the alkyl chain.

-

Predicted High-Resolution Mass Spectrometry (HRMS) Data

HRMS is essential for confirming the elemental composition of the molecule.

| Ion | Predicted Exact Mass |

| [C₈H₁₃BrF₄]⁺ | 308.0135 (for ⁷⁹Br) / 310.0114 (for ⁸¹Br) |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum. Chemical Ionization (CI) can be used as a softer ionization technique to enhance the abundance of the molecular ion.

-

Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is recommended for accurate mass measurements.

Figure 3: GC-MS experimental workflow.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By understanding the underlying principles of how the unique structural elements of this molecule influence its NMR, IR, and MS spectra, researchers can confidently approach the characterization of this and other novel fluorinated compounds. The experimental protocols outlined herein provide a robust framework for obtaining high-quality data, ensuring the accurate and unambiguous elucidation of molecular structure.

References

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]

-

(PDF) Impacts of Conformational Geometries in Fluorinated Alkanes. ResearchGate. [Link]

-

1-Bromo-1,1,2,2-tetrafluoroethane | C2HBrF4 | CID 520735. PubChem. [Link]

-

Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds. Fluorine notes. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]

-

1-bromo-1,1,2,2-tetrafluoroethane. chemister.ru. [Link]

-

1-Bromo-1,1,2,2-tetrafluoro-2-iodoethane - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

1-Bromo-1,1,2,2-tetrafluoroethane. NIST WebBook. [Link]

-

FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube. [Link]

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. youtube.com [youtube.com]

solubility and stability of "1-Bromo-1,1,2,2-tetrafluorooctane" in common solvents

An In-Depth Technical Guide to the Solubility and Stability of 1-Bromo-1,1,2,2-tetrafluorooctane in Common Solvents

Introduction

This compound is a halogenated hydrocarbon with potential applications in the pharmaceutical and life sciences industries, particularly in drug development and formulation. Its unique combination of a lipophilic octyl chain and a polar, fluorinated head group suggests it may possess valuable properties as a solvent, reagent, or component of delivery systems. This guide provides a comprehensive overview of the principles and methodologies for determining the solubility and stability of this compound in common laboratory solvents. Given the limited publicly available data on this compound, this document emphasizes robust experimental protocols and the underlying scientific principles that govern its behavior.

The structural characteristics of this compound—specifically the presence of a long alkyl chain and a brominated, tetrafluorinated ethyl group—suggest it will exhibit solubility behavior dictated by the "like dissolves like" principle. It is anticipated to be miscible with non-polar and weakly polar aprotic solvents, and to have limited solubility in highly polar protic solvents like water. The carbon-fluorine and carbon-bromine bonds are strong, suggesting good chemical stability; however, the potential for dehydrohalogenation or nucleophilic substitution under certain conditions must be considered.

Predicted Qualitative Solubility

Based on the molecular structure of this compound, a qualitative prediction of its solubility in common solvents can be made. The long octyl chain imparts significant non-polar character, while the tetrafluoro and bromo groups introduce polarity.

| Solvent Class | Solvent Name | Polarity | Predicted Solubility | Rationale |

| Non-Polar | Hexane | Non-Polar | High | The non-polar octyl chain will have strong van der Waals interactions with hexane. |

| Toluene | Non-Polar | High | Aromatic stacking and van der Waals forces will promote dissolution. | |

| Weakly Polar Aprotic | Diethyl Ether | Weakly Polar | High | The ether can solvate both the polar and non-polar regions of the molecule. |

| Dichloromethane | Weakly Polar | High | Similar halogenated nature and ability to form dipole-dipole interactions. | |

| Polar Aprotic | Acetone | Polar Aprotic | Moderate | The ketone's polarity may lead to good solvation of the polar head, but the long non-polar tail may limit miscibility. |

| Acetonitrile | Polar Aprotic | Moderate to Low | Strong dipole-dipole interactions in acetonitrile may not be sufficiently overcome to fully solvate the non-polar chain. | |

| Tetrahydrofuran (THF) | Polar Aprotic | High | THF is an excellent solvent for a wide range of polar and non-polar compounds. | |

| Polar Protic | Ethanol | Polar Protic | Moderate | The alkyl chain of ethanol will interact with the octyl chain, while the hydroxyl group can interact with the polar head. |

| Methanol | Polar Protic | Low | The high polarity and hydrogen bonding network of methanol may not favor the dissolution of the long non-polar chain. | |

| Water | Polar Protic | Very Low | The hydrophobic effect of the long octyl chain and the overall low polarity will result in poor aqueous solubility. |

Experimental Determination of Solubility

A precise understanding of solubility requires empirical determination. The following protocol outlines a standard method for quantifying the solubility of this compound.

Protocol for Isothermal Solubility Determination

This protocol is designed to determine the equilibrium solubility of a compound in a solvent at a constant temperature.

Materials:

-

This compound

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Vials with PTFE-lined caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

Gas Chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD) or High-Performance Liquid Chromatograph with a suitable detector (e.g., UV-Vis or Mass Spectrometer - MS)[1][2]

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of vials. The excess solid/liquid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solute to settle.

-

Carefully centrifuge the vials to further separate the undissolved solute.

-

-

Sample Collection and Dilution:

-

Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Accurately weigh the filtered aliquot.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

Data Analysis:

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Visualization of Solubility Determination Workflow

Caption: Workflow for isothermal solubility determination.

Stability Assessment of this compound

Stability testing is crucial to determine the intrinsic chemical stability of a compound and to identify potential degradation products.[3][4]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation pathways and to develop stability-indicating analytical methods.[3][4]

Conditions for Stress Testing:

-

Acidic Conditions: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Conditions: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

-

Oxidative Conditions: 3% H₂O₂ at room temperature.

-

Thermal Stress: Dry heat (e.g., 80 °C).

-

Photostability: Exposure to light according to ICH Q1B guidelines.

Protocol for Forced Degradation Study

Materials:

-

This compound solution in a suitable solvent (e.g., acetonitrile/water).

-

Stress reagents (HCl, NaOH, H₂O₂).

-

Temperature-controlled oven.

-

Photostability chamber.

-

HPLC-MS or GC-MS for analysis.

Procedure:

-

Sample Preparation: Prepare solutions of this compound at a known concentration.

-

Stress Application: Expose the samples to the different stress conditions for a defined period (e.g., 24, 48, 72 hours). Include a control sample stored under normal conditions.

-

Neutralization (for acid/base stress): After the stress period, neutralize the acidic and basic samples.

-

Analysis: Analyze all samples (stressed and control) using a stability-indicating HPLC-MS or GC-MS method.

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to the control.

-

Identify and quantify any degradation products.

-

Determine the percentage of degradation of the parent compound.

-

Propose potential degradation pathways based on the identified degradants.

-

Long-Term Stability Testing

Long-term stability studies are conducted under recommended storage conditions to establish a re-test period or shelf life.[3][5][6]

ICH Recommended Storage Conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.[5]

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.[5]

Procedure:

-

Store samples of this compound in its intended container closure system at the specified long-term and accelerated conditions.

-

Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[3][6]

-

Analyze the samples for purity, potency, and the presence of any degradation products using a validated stability-indicating method.

Visualization of Stability Testing Logic

Caption: Logical flow of stability assessment.

Conclusion

References

-

Cheméo. (n.d.). Chemical Properties of 1-Bromo-1,1,2,2-tetrafluoroethane (CAS 354-07-4). Retrieved from [Link]

-

ACS Publications. (2020). Pseudomonas sp. Strain 273 Degrades Fluorinated Alkanes. Environmental Science & Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). Pseudomonas sp. Strain 273 Degrades Fluorinated Alkanes | Request PDF. Retrieved from [Link]

-

PubMed. (2009). Biodegradation of fluorinated alkyl substances. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-1,1,2,2-tetrafluoroethane. Retrieved from [Link]

-

Routledge. (n.d.). Halogenated Hydrocarbons: Solubility-Miscibility with Water - 1st Edition. Retrieved from [Link]

-

National Institutes of Health. (2021). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. PMC. Retrieved from [Link]

-

Kipper, R. A. (n.d.). 1-bromo-1,1,2,2-tetrafluoroethane. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Degradation and Transformation of Organic Fluorine Compounds. Retrieved from [Link]

-

NIST. (n.d.). 1-Bromo-1,1,2,2-tetrafluoroethane. NIST WebBook. Retrieved from [Link]

-

iTeh Standards. (n.d.). ASTM D4755-95(2004) - Standard Test Method for Free Halogens in Halogenated Organic Solvents and Their Admixtures. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction | Request PDF. Retrieved from [Link]

-

CHM1020L Online Manual. (n.d.). Procedure. Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-1,2,2,2-tetrafluoroethane - Spectra. Retrieved from [Link]

-

Chemchart. (n.d.). 1-Bromo-1,1,2,2-tetrafluoroethane (354-07-4). Retrieved from [Link]

-

European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

CDC. (2003). 1,1,2,2-TETRABROMOETHANE 2003. Retrieved from [Link]

-

World Health Organization. (n.d.). Analytical methods and achievability. Retrieved from [Link]

-

Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Analytical methods and achievability - Guidelines for drinking-water quality. Retrieved from [Link]

-

ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Stenutz. (n.d.). 1-bromo-1,1,2,2-tetrafluoroethane. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-1,2,2,2-tetrafluoroethane - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

-

Wikipedia. (n.d.). Teflurane. Retrieved from [Link]

-

IntechOpen. (2012). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,2,2-Tetrabromoethane. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-bromo-1,1,2,2-tetrafluoroethane | CAS#:354-07-4. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1,2-Tetrafluoroethane. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1,1,2,2-Tetrafluoroethane | C2H2F4 | CID 9667 - PubChem. Retrieved from [Link]

- Google Patents. (n.d.). RU2007381C1 - Method of 1,1,1,2-tetrafluoroethane synthesis.

-

ResearchGate. (n.d.). Solubility and diffusivity of 1,1,1,2-tetrafluoroethane in room-temperature ionic liquids. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1,1,1,2-TETRAFLUOROETHANE. Retrieved from [Link]

Sources

Navigating the Unseen: A Technical Guide to the Health and Safety of 1-Bromo-1,1,2,2-tetrafluoroethane

A Note on Chemical Identity: Initial searches for "1-Bromo-1,1,2,2-tetrafluorooctane" did not yield specific health and safety data. This suggests the compound is either novel, not widely studied, or potentially a typographical error. This guide will therefore focus on the closely related and more documented compound, 1-Bromo-1,1,2,2-tetrafluoroethane (CAS No. 354-07-4), assuming it to be the intended subject of inquiry. The principles and precautions outlined herein for this C2 analogue provide a robust framework for handling similar short-chain bromofluoroalkanes.

Introduction: Understanding the Compound

1-Bromo-1,1,2,2-tetrafluoroethane is a halogenated hydrocarbon. The presence of both fluorine and bromine atoms on a short carbon chain dictates its physical properties and toxicological profile. Such compounds are often characterized by high density, low flammability, and significant volatility. While specific toxicological data for this compound are limited, the broader class of halogenated hydrocarbons warrants a cautious and well-informed approach due to potential health and environmental risks.[1] This guide synthesizes available data with established principles of chemical safety to provide a comprehensive operational framework for researchers, scientists, and drug development professionals.

Physicochemical and Toxicological Profile

A critical first step in safe handling is understanding the intrinsic properties of a substance. For 1-Bromo-1,1,2,2-tetrafluoroethane, a significant challenge is the lack of comprehensive toxicological data in publicly available literature and safety data sheets.[2] Where specific data is unavailable, we must infer potential hazards from the behavior of structurally similar compounds, such as other brominated fluoroalkanes.

| Property | Value | Source |

| Chemical Formula | C₂HBrF₄ | [3][4] |

| Molecular Weight | 180.93 g/mol | [3] |

| CAS Number | 354-07-4 | [3] |

| Boiling Point | 12.5 °C | [4] |

| Appearance | Data not available | |

| Acute Oral Toxicity | Data not available | [2] |

| Acute Inhalation Toxicity | Data not available | [2] |

| Acute Dermal Toxicity | Data not available | [2] |

| Carcinogenicity | Data not available | [2] |

| Mutagenicity | Data not available | [2] |

Inferred Toxicological Concerns:

Given the data gaps, a conservative approach is necessary. The toxicology of brominated flame retardants and other organobromine compounds has been a subject of extensive study, revealing several potential hazards that may be relevant:

-

Endocrine Disruption: Many organobromine compounds have been shown to interfere with the endocrine system, particularly thyroid function.[5]

-

Persistence and Bioaccumulation: Halogenated compounds, particularly those containing bromine, can be persistent in the environment and may bioaccumulate in living organisms.[5]

-

Neurotoxicity: Some brominated flame retardants have been linked to neurodevelopmental effects.[5]

-

Dermal Effects: Prolonged or repeated skin contact with halogenated hydrocarbons can lead to defatting of the skin, resulting in dermatitis.[1]

Hazard Identification and Risk Mitigation

While a formal GHS classification for 1-Bromo-1,1,2,2-tetrafluoroethane is not consistently available, a thorough risk assessment should be conducted based on its chemical class.[2][6]

Hierarchy of Controls

The most effective way to manage risk is through a tiered approach, known as the hierarchy of controls.

Caption: Hierarchy of controls for managing exposure risks.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to ensuring laboratory safety.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]

-

Skin Protection: Use chemically impermeable gloves. The specific glove material should be selected based on breakthrough time and permeation rate for halogenated compounds. Always inspect gloves prior to use and use proper glove removal technique. A lab coat or other protective clothing is mandatory.[7]

-

Respiratory Protection: All handling of 1-Bromo-1,1,2,2-tetrafluoroethane should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][7]

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and reactive metals (e.g., aluminum).[8][9]

-

Keep containers tightly closed to prevent the escape of vapors.[7]

-

Ensure containers are clearly labeled with the chemical name and associated hazards.

Emergency Procedures

Preparedness for accidental releases or exposures is a critical component of a comprehensive safety plan.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[10]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[10]

Accidental Release Measures

-